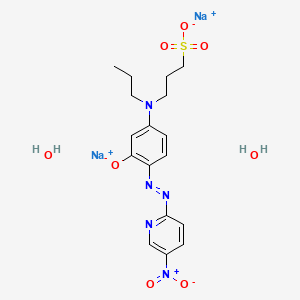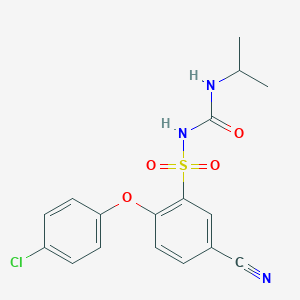
TP receptor antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TP receptor antagonist-1 is a compound that serves as an antagonist for the thromboxane A2 receptor. This receptor is involved in various biological processes, including platelet aggregation and vasoconstriction. This compound is primarily used in the research of cardiovascular diseases due to its ability to inhibit the effects of thromboxane A2 on platelets and other cells .
Vorbereitungsmethoden
The synthesis of TP receptor antagonist-1 involves several steps. One common method includes the preparation of a solution by mixing dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by the addition of deionized water . This method ensures the compound is well-dissolved and ready for use in various applications. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and effectiveness.
Analyse Chemischer Reaktionen
TP receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of different analogs .
Wissenschaftliche Forschungsanwendungen
TP receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of thromboxane A2 receptor inhibition and its effects on various biological processes. In biology, it is utilized to investigate the role of thromboxane A2 in platelet aggregation and vasoconstriction. In medicine, this compound is explored for its potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and stroke . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of TP receptor antagonist-1 involves its binding to the thromboxane A2 receptor, thereby inhibiting the receptor’s activation by thromboxane A2 and other ligands. This inhibition prevents platelet aggregation and vasoconstriction, which are critical processes in the development of cardiovascular diseases . The molecular targets of this compound include the thromboxane A2 receptor and other related receptors involved in platelet activation and vascular function .
Vergleich Mit ähnlichen Verbindungen
TP receptor antagonist-1 is unique compared to other similar compounds due to its specific binding affinity and inhibitory effects on the thromboxane A2 receptor. Similar compounds include ridogrel, picotamide, and terutroban, which also act as thromboxane receptor antagonists but may have different binding affinities and mechanisms of action . This compound stands out for its effectiveness in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction, making it a valuable tool in cardiovascular research .
Eigenschaften
Molekularformel |
C17H16ClN3O4S |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22) |
InChI-Schlüssel |
ACKOXVMZLWNATE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
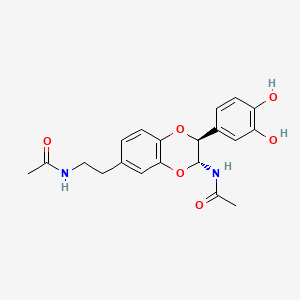

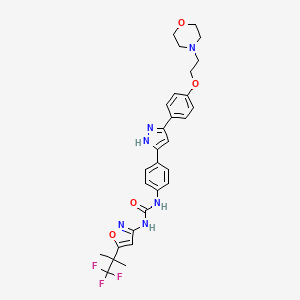
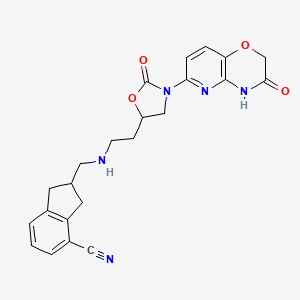
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
